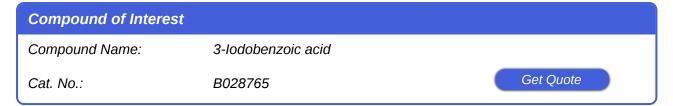


physical and chemical properties of 3iodobenzoic acid

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An In-depth Technical Guide to 3-Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of **3-iodobenzoic acid** (CAS No. 618-51-9). It includes detailed experimental protocols for its synthesis and purification, and explores its applications as a key intermediate in organic synthesis, particularly within the pharmaceutical industry.

Core Properties and Data

3-lodobenzoic acid is a white to off-white crystalline powder.[1] It is a halogenated derivative of benzoic acid, featuring an iodine atom at the meta position of the benzene ring relative to the carboxylic acid group. This substitution pattern significantly influences the molecule's reactivity, making it a versatile building block in synthetic chemistry.

Physical and Chemical Properties

The key quantitative properties of **3-iodobenzoic acid** are summarized in the table below for quick reference.



Property	Value	Source(s)	
IUPAC Name	3-iodobenzoic acid [2]		
CAS Number	618-51-9	[3]	
Molecular Formula	C7H5IO2 [3]		
Molecular Weight	248.02 g/mol	[2]	
Appearance	White to beige crystalline powder [1]		
Melting Point	185-187 °C [3]		
Boiling Point	Not Applicable (decomposes)		
Density	2.18 g/mL [3]		
pKa (at 25°C)	3.8		
Solubility	Insoluble in water; Soluble in alcohol, ether, chloroform, and methanol.	[4]	

Spectral Data Summary

Spectroscopic analysis is crucial for the identification and characterization of **3-iodobenzoic acid**. The following table summarizes its key spectral features.



Spectrum Type	Solvent / Method	Characteristic Peaks / Shifts (ppm or cm ⁻¹)	Source(s)
¹ H NMR	DMSO-d ₆	~13.3 (s, 1H, -COOH), 8.26 (t, 1H, Ar-H), 8.01 (d, 1H, Ar-H), 7.97 (d, 1H, Ar-H), 7.33 (t, 1H, Ar-H)	[5]
¹³ C NMR	Polysol	166.8 (C=O), 144.8, 141.6, 133.0, 130.7, 122.7, 94.0 (C-I)	[6][7]
Infrared (IR)	KBr Pellet	2500-3300 cm ⁻¹ (broad, O-H stretch), ~1700 cm ⁻¹ (strong, C=O stretch), ~1600 cm ⁻¹ (C=C aromatic stretch), ~1300 cm ⁻¹ (C-O stretch)	[8]
Mass Spec. (MS)	75 eV	m/z 248 (M ⁺), 231, 203, 121, 93, 76, 65, 50	[5]

Chemical Reactivity and Applications

The chemical utility of **3-iodobenzoic acid** is dominated by its two functional groups: the carboxylic acid and the carbon-iodine bond.

- Carboxylic Acid Group: This group undergoes standard reactions such as esterification, amidation, and conversion to an acyl chloride. It imparts acidic properties to the molecule.
- Carbon-lodine Bond: The iodine atom is an excellent leaving group, making the C-I bond a
 prime site for transition metal-catalyzed cross-coupling reactions. This reactivity is
 fundamental to its role in constructing complex molecular scaffolds.[9]



Due to this versatile reactivity, **3-iodobenzoic acid** is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), agrochemicals, and dyes.[9] It is frequently employed in reactions such as:

- · Suzuki-Miyaura Coupling
- Heck Reaction
- Sonogashira Coupling
- Ullmann Condensation

These reactions allow for the precise introduction of various substituents onto the aromatic ring, a key strategy in drug design and development.[9]

Caption: Logical diagram of 3-iodobenzoic acid's reactivity and applications.

Experimental Protocols

The following sections provide detailed methodologies for the laboratory synthesis and purification of **3-iodobenzoic acid**.

Synthesis via Diazotization of 3-Aminobenzoic Acid

This is a standard and reliable method for preparing **3-iodobenzoic acid**. The process involves converting the amino group of **3-aminobenzoic** acid into a diazonium salt, which is subsequently displaced by iodide.[1][10]

Materials and Equipment:

- 3-aminobenzoic acid
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium Nitrite (NaNO₂)
- Potassium Iodide (KI)
- Sodium Thiosulfate (Na₂S₂O₃)



- Deionized water
- Ice
- · Beakers, Erlenmeyer flasks
- Magnetic stirrer and stir bar
- Büchner funnel and filter flask
- pH paper

Procedure:

- Diazonium Salt Formation:
 - In a 500 mL beaker, dissolve 13.7 g (0.1 mol) of 3-aminobenzoic acid in a solution of 20 mL concentrated H₂SO₄ and 100 mL of water, warming gently if necessary.
 - Cool the solution to 0-5 °C in an ice bath with constant stirring. The hydrochloride salt of the amine may precipitate.
 - Slowly add a pre-cooled solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water.
 Maintain the temperature below 5 °C throughout the addition.
 - Stir the resulting mixture for an additional 15 minutes at 0-5 °C. The formation of the diazonium salt is now complete.
- Iodide Displacement (Sandmeyer-type Reaction):
 - In a separate 1 L beaker, dissolve 25 g (0.15 mol) of potassium iodide in 50 mL of water.
 - Slowly and carefully, with vigorous stirring, add the cold diazonium salt solution to the potassium iodide solution.
 - Effervescence (release of N₂ gas) will occur. Control the rate of addition to keep the reaction from foaming over.

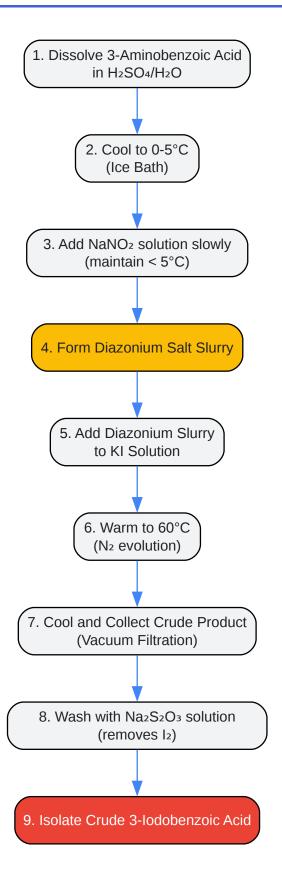






- After the addition is complete, gently warm the mixture on a steam bath to about 60-70 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
- Isolation and Workup:
 - Cool the reaction mixture to room temperature. The crude 3-iodobenzoic acid will precipitate as a dark solid.
 - Collect the crude product by vacuum filtration using a Büchner funnel.
 - Wash the solid with a small amount of cold water.
 - To remove excess iodine, create a slurry of the crude product in a dilute solution of sodium thiosulfate. Stir until the dark color of iodine disappears.
 - Filter the solid again, wash thoroughly with cold water, and press as dry as possible.





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Caption: Experimental workflow for the synthesis of **3-iodobenzoic acid**.



Purification by Recrystallization

Recrystallization is performed to purify the crude product, removing unreacted starting materials and side products. An ethanol/water mixture is a common and effective solvent system.[1]

Materials and Equipment:
Crude 3-iodobenzoic acid
• Ethanol (95%)
Deionized water
Erlenmeyer flasks
Hot plate
Büchner funnel and filter flask
Glass stirring rod
Procedure:
• Dissolution:
Place the crude 3-iodobenzoic acid in an Erlenmeyer flask.
 Add the minimum amount of hot 95% ethanol required to just dissolve the solid. Keep the solution warm on a hot plate.
Hot Filtration (Optional):
 If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

• Crystallization:



- To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating it is saturated.
- If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
 Slow cooling promotes the formation of large, pure crystals.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

Isolation:

- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol/water (approx. 50:50) to remove any remaining soluble impurities.
- Allow the crystals to dry completely on the filter paper or in a desiccator. The final product should be a white or off-white crystalline solid.

Safety and Handling

3-lodobenzoic acid is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. The compound is light-sensitive and should be stored in a tightly closed container in a cool, dry, dark place.[4]

This document is intended for informational purposes for qualified professionals and is not a substitute for a thorough risk assessment prior to any laboratory work.

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